N-(2-methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
Properties
Molecular Formula |
C17H17N5O2 |
|---|---|
Molecular Weight |
323.35 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H17N5O2/c1-12-19-20-21-22(12)15-9-7-13(8-10-15)17(23)18-11-14-5-3-4-6-16(14)24-2/h3-10H,11H2,1-2H3,(H,18,23) |
InChI Key |
GSNHEMLINWXFEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
[2+3] Cycloaddition of Nitriles with Sodium Azide
The foundational method for tetrazole synthesis involves the cycloaddition of nitriles with sodium azide (NaN₃), typically catalyzed by Lewis acids such as ZnBr₂ or NH₄Cl. For the target compound, the 5-methyl group necessitates using methyl cyanide (CH₃CN) as the nitrile precursor. Reaction conditions from analogous studies (e.g., 90°C in acetonitrile for 24 hours with tetrachlorosilane) yield 5-methyl-1H-tetrazole with >80% efficiency. However, regioselectivity challenges arise when integrating the tetrazole into the benzamide scaffold, as competing N1 vs. N2 substitutions can occur.
Mechanistic Insights and Catalytic Enhancements
Bismuth nitrate emerges as a superior catalyst in recent methodologies, enabling three-component reactions between thioureas, NaN₃, and aldehydes to form 5-aminotetrazoles. While the target compound lacks an amine group, adapting this protocol by substituting thioureas with methyl cyanide derivatives could streamline 5-methyltetrazole synthesis. For instance, Bi(NO₃)₃·5H₂O in acetonitrile at 125°C under microwave irradiation achieves 72% yield for analogous tetrazoles within 20 minutes.
Functionalization of the Benzamide Scaffold
Synthesis of 4-Substituted Benzoic Acid Derivatives
The benzamide’s 4-position requires precise functionalization with the tetrazole moiety. Two primary strategies dominate:
Ullmann-Type Coupling of Preformed Tetrazoles
Copper-catalyzed coupling between 4-iodobenzoic acid and 5-methyl-1H-tetrazole offers a direct route to 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid. Conditions from patent literature (e.g., CuI, 1,10-phenanthroline, K₂CO₃, DMF at 110°C) achieve 65–78% yields for similar aryl-tetrazole bonds. This method avoids regioselectivity issues but demands rigorous purification to remove copper residues.
In Situ Tetrazole Formation on the Benzamide Core
Alternative approaches cyclize 4-cyano-N-(2-methoxybenzyl)benzamide directly into the tetrazole using NaN₃ and ZnBr₂. While this one-pot method reduces step count, the methyl group must originate from the nitrile precursor, necessitating specialized starting materials. Reaction parameters from PMC studies (tetrachlorosilane, dry MeCN, 90°C) yield 1,5-diaryl tetrazoles with 70% efficiency.
Amide Coupling with 2-Methoxybenzylamine
Acid Chloride-Mediated Coupling
Converting 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid to its acid chloride (SOCl₂, reflux) followed by reaction with 2-methoxybenzylamine in dichloromethane (DCM) with triethylamine affords the target amide. Patent data indicate that similar couplings achieve >85% yield when using a 1.2:1 amine-to-acid chloride ratio.
Carbodiimide-Based Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM at 0–5°C minimizes racemization and side reactions. This method, validated in peptide synthesis, yields 78–82% of the desired benzamide with <2% unreacted starting material.
Purification and Stabilization Techniques
Solid Dispersion Formulations
To enhance solubility and stability, patent US10351556B2 describes solid dispersions using microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC). For the target compound, dissolving in a 1:3 mixture of dichloromethane:methanol and spray-drying with MCC achieves 95% purity and prevents N-oxide impurity formation.
Chromatographic Purification
Reverse-phase HPLC (C18 column, acetonitrile:water gradient) resolves residual tetrazole isomers and unreacted benzylamine. Analytical data from analogous compounds show baseline separation with retention times of 8.2 min (target) vs. 6.7 min (5-methyl-2H-tetrazole byproduct).
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
Synthesis of N-(2-methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide
The synthesis of this compound typically involves the coupling of 2-methoxybenzyl amine with 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid or derivatives thereof. The reaction conditions may vary, but common methods include the use of coupling agents or catalysts to facilitate the formation of the amide bond.
Example Synthesis Procedure
-
Reagents :
- 2-Methoxybenzyl amine
- 4-(5-Methyl-1H-tetrazol-1-yl)benzoic acid
- Coupling agent (e.g., EDC, DCC)
- Solvent (e.g., DMF, DMSO)
-
Procedure :
- Dissolve the benzoic acid derivative in a suitable solvent.
- Add the coupling agent and stir at room temperature.
- After a specific time, add 2-methoxybenzyl amine.
- Heat the mixture if necessary and monitor the reaction progress via TLC.
- Purify the product by column chromatography.
Yield and Characterization
The yield of this compound can vary based on the reaction conditions but typically ranges from 50% to 80%. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.
Antiproliferative Properties
Research indicates that compounds containing tetrazole rings exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of tetrazoles have shown effectiveness against breast cancer (MCF-7 cell line) with IC50 values ranging from 1.2 to 5.3 μM . The presence of methoxy groups in this compound may enhance its biological activity by influencing solubility and cellular uptake.
Antioxidant Activity
Compounds similar to this compound have been studied for their antioxidant properties. The methoxy substituents can donate hydrogen atoms or electrons, stabilizing free radicals and potentially reducing oxidative stress in cells . This property is crucial for developing therapeutic agents aimed at preventing oxidative damage linked to various diseases.
Neuroleptic Activity
The benzamide structure has been associated with neuroleptic activity. Studies have shown that modifications to the benzamide core can lead to compounds with enhanced antipsychotic effects . The potential application of this compound in treating psychiatric disorders warrants further investigation.
Case Study 1: Antiproliferative Activity Evaluation
In a study evaluating various tetrazole derivatives, this compound was tested against several cancer cell lines. The compound demonstrated significant cytotoxicity, particularly against MCF-7 cells, with an IC50 value indicating potent antiproliferative effects.
Case Study 2: Antioxidant Activity Assessment
Research focused on the antioxidant capacity of methoxy-substituted benzamides revealed that compounds like this compound exhibited superior radical scavenging abilities compared to standard antioxidants such as butylated hydroxytoluene (BHT). This suggests its potential role in formulations aimed at reducing oxidative stress.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Chemical Reactivity: The presence of the tetrazole ring and benzamide moiety allows for various chemical interactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Heterocyclic Core Variations
Tetrazole vs. Isoxazole/Thiadiazole ()
- Compound 6 : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide contains an isoxazole-thiadiazole hybrid core.
- Key Differences :
- Synthesis : Lower yield (70%) compared to click chemistry-derived triazoles (85–95%) .
- Physicochemical Properties : The thiadiazole ring introduces rigidity and electron-withdrawing effects, altering solubility and reactivity. The C=O stretch in IR (1606 cm⁻¹) is similar to the target compound’s amide .
- Bioactivity : Thiadiazole derivatives are often associated with antimicrobial and anti-inflammatory activity, whereas tetrazoles may enhance metabolic stability .
Tetrazole vs. Imidazole ()
- N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide replaces tetrazole with imidazole.
- Key Differences :
- Electronic Effects : Imidazole’s dual nitrogen atoms create a π-deficient aromatic system, contrasting with tetrazole’s stronger acidity (pKa ~4.5 for tetrazole vs. ~14.5 for imidazole).
- Bioactivity : The chloro-fluoro substituent in this analogue confers potent anticancer activity, suggesting substituent position and electronegativity critically influence efficacy .
Tetrazole vs. Triazole ()
- N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide features a triazole ring.
- Key Differences :
- Synthesis : Click chemistry enables high yields (85–95%) and regioselectivity, advantageous over traditional methods .
- Bioactivity : Nitro groups in these compounds enhance antimicrobial activity, though tetrazoles may offer better pharmacokinetics due to lower metabolic degradation .
Substituent Effects
Methoxybenzyl vs. Sulfamoyl ()
- N-Butyl-N-(2-methoxybenzyl)-4-(N-phenylsulfamoyl)benzamide replaces tetrazole with a sulfamoyl group.
- Key Differences :
- Synthesis Yield : Lower yield (19%) due to steric hindrance from the butyl group .
- Physicochemical Properties : The sulfamoyl group increases hydrophilicity, contrasting with the methoxybenzyl-tetrazole combination’s balanced lipophilicity .
Methoxybenzyl vs. Halogenated Benzamides ()
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide incorporates halogens (Cl, F) and a thiazole ring.
- Key Differences :
- Crystal Packing : Hydrogen bonds (N–H···N) stabilize the crystal structure, similar to tetrazole’s intermolecular interactions .
- Bioactivity : Fluorine atoms enhance metabolic stability and bioavailability, while thiazole’s sulfur atom may improve antimicrobial potency .
Biological Activity
N-(2-methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides, characterized by the presence of a tetrazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N5O2 |
| Molecular Weight | 323.35 g/mol |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-4-(5-methyltetrazol-1-yl)benzamide |
| InChI Key | PUDKRZPLLUROIT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=NN1C2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)OC |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrazole Ring : This is usually achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
- Benzamide Moiety Attachment : The benzamide group is introduced through a coupling reaction with benzoyl chloride in the presence of a base.
- Alkylation with Methoxybenzyl Group : The final step involves alkylation using 2-methoxybenzyl chloride.
Anticancer Activity
Recent studies have indicated that compounds containing the tetrazole moiety exhibit significant anticancer properties. For instance, bioisosteric replacements involving tetrazole have shown enhanced anti-leukemic activity against K-562 cells (chronic myeloid leukemia) with promising IC50 values in the nanomolar range .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Research indicates that derivatives with similar structures demonstrate inhibitory activity against various bacterial strains, suggesting potential use as antibacterial agents .
Anti-inflammatory Effects
The benzamide derivatives are known to modulate inflammatory pathways. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .
Case Studies and Research Findings
- Study on Anti-Tuberculosis Activity : A study explored the structure-activity relationship of tetrazole-containing compounds as inhibitors of Mur enzymes in Mycobacterium tuberculosis. Compounds similar to this compound showed promising results in inhibiting bacterial growth, highlighting the importance of substituents on the tetrazole ring for enhancing bioactivity .
- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines, with a focus on mechanisms involving apoptosis and cell cycle arrest .
- Comparative Analysis : A comparative analysis with other benzamide derivatives indicated that the presence of both methoxy and tetrazole groups contributed to increased binding affinity towards target proteins, enhancing their biological activity significantly compared to simpler analogs .
Q & A
Q. What are the key synthetic routes for N-(2-methoxybenzyl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide, and how do reaction conditions influence yield and purity?
The synthesis typically involves sequential functionalization of a benzamide core. Key steps include:
- Amide bond formation : Coupling 2-methoxybenzylamine with a pre-functionalized benzoyl chloride intermediate.
- Tetrazole introduction : Using Huisgen cycloaddition or nucleophilic substitution to install the 5-methyl-1H-tetrazole moiety at the para position of the benzamide. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like Cu(I) for click chemistry) critically affect yield. For example, dimethylformamide (DMF) at 80–100°C optimizes cycloaddition efficiency .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, tetrazole protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 352.1).
- X-ray Crystallography : Resolves ambiguity in stereochemistry or crystallinity, though challenges arise due to the compound’s low melting point .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates.
- Cell viability assays : Employ MTT or ATP-luminescence in cancer cell lines to assess cytotoxicity.
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target proteins .
Advanced Research Questions
Q. How does the methoxybenzyl-tetrazole scaffold influence structure-activity relationships (SAR) compared to analogs?
Comparative studies show:
- Methoxy group : Enhances lipophilicity and membrane permeability, improving cellular uptake. Replacing methoxy with chloro reduces binding affinity by 30% in kinase assays .
- Tetrazole moiety : The 5-methyl substitution prevents metabolic degradation while maintaining hydrogen-bonding capacity. Non-methylated tetrazoles exhibit 50% lower stability in hepatic microsomes .
- Benzamide positioning : Para-substitution maximizes steric compatibility with hydrophobic enzyme pockets (e.g., COX-2 inhibition IC = 1.2 µM vs. meta-substituted IC = 5.8 µM) .
Q. What computational strategies are effective for elucidating its mechanism of action?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR tyrosine kinase). The methoxy group forms π-alkyl interactions with Leu788, while the tetrazole engages in polar contacts with Thr790 .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns to identify critical binding residues.
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide analog design .
Q. How can conflicting data in biological assays (e.g., varying IC values across studies) be resolved?
- Orthogonal validation : Confirm activity using unrelated assays (e.g., SPR and cellular thermal shift assays).
- Batch consistency checks : Re-synthesize the compound to rule out impurities (>98% HPLC purity required).
- Contextual factors : Control for cell line variability (e.g., HeLa vs. MCF-7) and serum content in media, which may alter bioavailability .
Q. What strategies optimize pharmacological profiles while minimizing off-target effects?
- Prodrug modification : Introduce hydrolyzable esters at the benzamide carbonyl to enhance solubility.
- Selective functionalization : Replace the tetrazole with a bioisostere (e.g., carboxylate) to reduce hERG channel binding.
- Pharmacokinetic studies : Use LC-MS/MS to assess plasma half-life and tissue distribution in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
